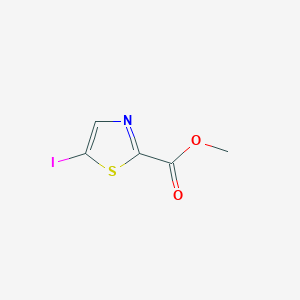
Methyl 5-iodo-1,3-thiazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-iodo-1,3-thiazole-2-carboxylate is a heterocyclic compound that contains iodine, sulfur, and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-iodo-1,3-thiazole-2-carboxylate typically involves the iodination of a thiazole precursor. One common method includes the reaction of 1,3-thiazole-2-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and minimizing waste .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-iodo-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form thiazolidines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products:
Substitution: Various substituted thiazole derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Aplicaciones Científicas De Investigación
Methyl 5-iodo-1,3-thiazole-2-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 5-iodo-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, ultimately affecting cell viability and function.
Comparación Con Compuestos Similares
Methyl 5-iodo-1,3-thiazole-2-carboxylate can be compared with other similar compounds, such as:
Methyl 5-bromo-1,3-thiazole-2-carboxylate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
Methyl 5-chloro-1,3-thiazole-2-carboxylate:
Methyl 5-fluoro-1,3-thiazole-2-carboxylate: The presence of a fluorine atom imparts unique characteristics, such as increased stability and altered biological activity.
Uniqueness: this compound is unique due to the presence of the iodine atom, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C5H4INO2S |
|---|---|
Peso molecular |
269.06 g/mol |
Nombre IUPAC |
methyl 5-iodo-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C5H4INO2S/c1-9-5(8)4-7-2-3(6)10-4/h2H,1H3 |
Clave InChI |
GKSWMCADSGRTJP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC=C(S1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-N-phenylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B15296690.png)


amine dihydrochloride](/img/structure/B15296696.png)







![N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15296752.png)
![(4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoic acid](/img/structure/B15296758.png)
![tert-butyl 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate](/img/structure/B15296766.png)
